4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-[4-(tert-butyl)phen yl]-3-hydroxy-3-pyrrolin-2-one
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Overview
Description
4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one is a complex organic compound that features a benzofuran moiety, a diethylaminoethyl group, a tert-butylphenyl group, and a hydroxy-pyrrolinone core. Compounds containing benzofuran structures are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for constructing benzofuran rings is through a free radical cyclization cascade, which is known for its high yield and fewer side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The diethylaminoethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure to benzofuran derivatives and also exhibit diverse biological activities.
Benzofuran derivatives: Share the benzofuran core and have similar biological properties.
Uniqueness
4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group, for example, can influence the compound’s steric properties and reactivity .
Properties
Molecular Formula |
C29H34N2O4 |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C29H34N2O4/c1-6-30(7-2)16-17-31-25(19-12-14-21(15-13-19)29(3,4)5)24(27(33)28(31)34)26(32)23-18-20-10-8-9-11-22(20)35-23/h8-15,18,25,33H,6-7,16-17H2,1-5H3 |
InChI Key |
BFAUPUIVOXHUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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